

# Spectroscopic data of butyl methanesulfonate (NMR, IR, MS)

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## Compound of Interest

Compound Name: Butyl methanesulfonate

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## An In-depth Technical Guide on the Spectroscopic Data of Butyl Methanesulfonate

This technical guide provides a comprehensive overview of the spectroscopic data for **butyl methanesulfonate**, catering to researchers, scientists, and professionals involved in drug development. The information is systematically organized to ensure clarity and ease of data comparison.

## Spectroscopic Data Summary

The subsequent sections present the core spectroscopic data for **butyl methanesulfonate**, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). All quantitative data are summarized in structured tables for straightforward interpretation.

## <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Data

The <sup>1</sup>H NMR spectrum of **butyl methanesulfonate** was acquired in deuterated chloroform (CDCl<sub>3</sub>) on a 400 MHz instrument. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
4.24	Triplet (t)	6.4	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
3.01	Singlet (s)	-	3H	CH <sub>3</sub> -SO <sub>2</sub> -
1.74	Multiplet (m)	-	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
1.45	Multiplet (m)	-	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
0.96	Triplet (t)	7.6	3H	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>

Data sourced from ChemicalBook.[1]

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Data

The <sup>13</sup>C NMR spectrum was recorded in deuterated chloroform (CDCl<sub>3</sub>) at a frequency of 100 MHz. Chemical shifts ( $\delta$ ) are provided in ppm relative to TMS.

Chemical Shift ( $\delta$ ) ppm	Assignment
69.99	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
37.30	CH <sub>3</sub> -SO <sub>2</sub> -
31.05	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
18.67	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
13.48	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>

Data sourced from ChemicalBook.[1]

## Infrared (IR) Spectroscopy Data

The characteristic infrared absorption bands for **butyl methanesulfonate** are presented below. These are consistent with the vibrations of the sulfonate ester and alkyl functional groups.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2960-2850	Strong	C-H stretch (alkyl)
~1360-1340	Strong	S=O asymmetric stretch (sulfonate)
~1175-1150	Strong	S=O symmetric stretch (sulfonate)
~1000-960	Strong	S-O-C stretch

Note: These are typical absorption ranges for sulfonate esters.

## Mass Spectrometry (MS) Data

Mass spectral data have been obtained using both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques.

m/z	Relative Intensity	Assignment	Ionization Method
175.0401	-	[M+Na] <sup>+</sup> (Observed)	ESI
175.0405	-	[M+Na] <sup>+</sup> (Calculated for C <sub>5</sub> H <sub>12</sub> NaO <sub>3</sub> S <sup>+</sup> )	ESI
79	High	[CH <sub>3</sub> SO <sub>2</sub> ] <sup>+</sup>	EI
56	Top Peak	[C <sub>4</sub> H <sub>8</sub> ] <sup>+</sup>	EI
41	High	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>	EI

ESI data sourced from ChemicalBook[1]; EI data sourced from PubChem.[2]

## Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the spectroscopic data presented.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

**Sample Preparation:** A sample of **butyl methanesulfonate** (5-25 mg for  $^1\text{H}$  NMR, 50-100 mg for  $^{13}\text{C}$  NMR) is dissolved in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).

Tetramethylsilane (TMS) is used as an internal standard for chemical shift calibration. The solution is then transferred to a 5 mm NMR tube.

**Instrumentation and Acquisition:** Spectra are recorded on a 400 MHz NMR spectrometer. For  $^1\text{H}$  NMR, a standard single-pulse experiment is utilized with a sufficient number of scans to achieve a good signal-to-noise ratio. For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is used, requiring a larger number of scans due to the lower natural abundance and sensitivity of the  $^{13}\text{C}$  nucleus.

**Data Processing:** The acquired Free Induction Decays (FIDs) are subjected to Fourier transformation to generate the frequency-domain spectra. Phase and baseline corrections are applied to the spectra. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

## Infrared (IR) Spectroscopy

**Sample Preparation:** For the analysis of liquid **butyl methanesulfonate**, a thin film of the neat (undiluted) sample is prepared between two infrared-transparent salt plates (e.g., NaCl or KBr).

**Instrumentation and Acquisition:** An FTIR spectrometer is used to record the spectrum. A background spectrum of the empty salt plates is first collected. The sample is then placed in the beam path, and the sample spectrum is acquired over the mid-infrared range (typically  $4000\text{-}400\text{ cm}^{-1}$ ) with a resolution of  $4\text{ cm}^{-1}$ .

**Data Processing:** The final transmittance or absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum. This process removes interfering signals from atmospheric water and carbon dioxide.

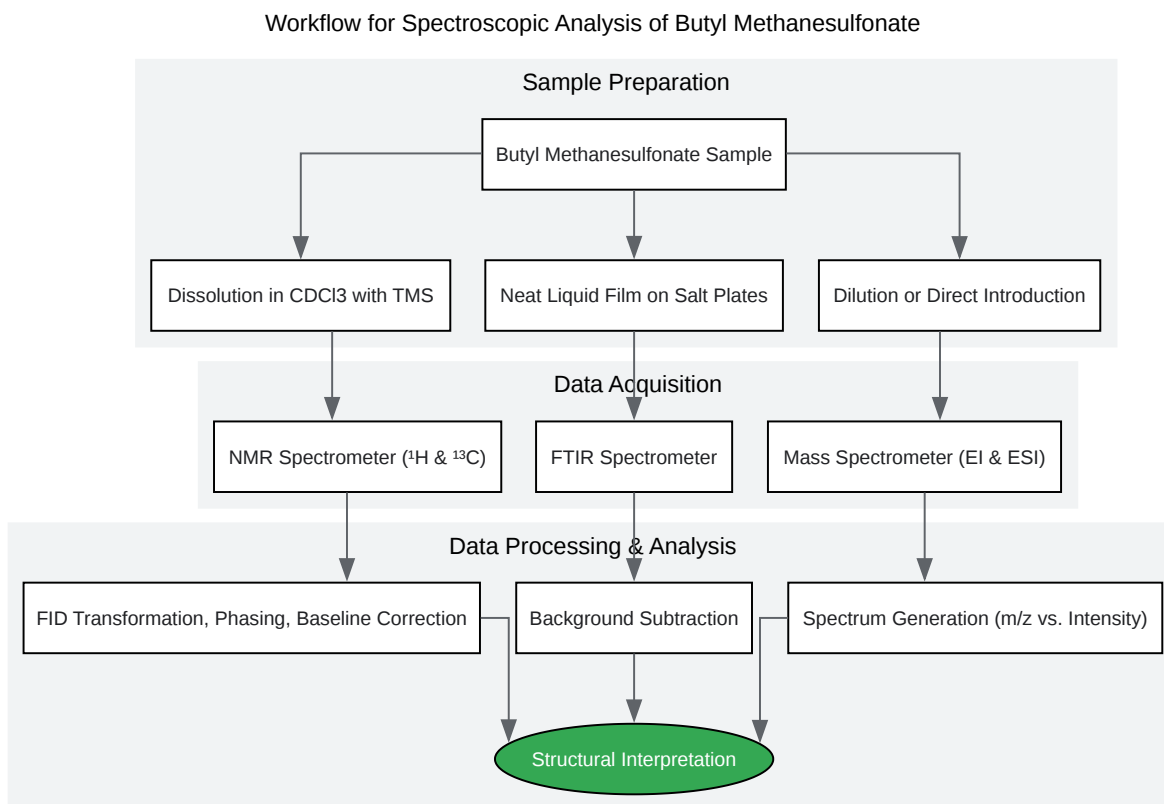
## Mass Spectrometry (MS)

Electron Ionization (EI-MS): The volatile sample is introduced into the high-vacuum source of the mass spectrometer, where it is bombarded by a high-energy electron beam (typically 70 eV). This causes ionization and extensive fragmentation of the molecule. The resulting positively charged fragments are accelerated and separated by a mass analyzer according to their mass-to-charge ( $m/z$ ) ratio.

Electrospray Ionization (ESI-MS): A dilute solution of **butyl methanesulfonate** in a polar, volatile solvent is introduced into the ESI source. A high voltage is applied to the liquid as it exits a capillary, forming a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase molecular ions, often as adducts with sodium ( $[M+Na]^+$ ). These ions are then analyzed by the mass spectrometer.

## Visualization of Experimental Workflow

The logical flow of the spectroscopic analysis process is depicted in the following diagram.



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Caption: Workflow for Spectroscopic Analysis of **Butyl Methanesulfonate**.

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## References

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. Butyl methanesulfonate | C<sub>5</sub>H<sub>12</sub>O<sub>3</sub>S | CID 15953 - PubChem [pubchem.ncbi.nlm.nih.gov]
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